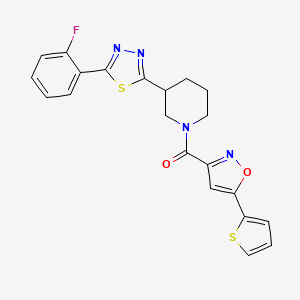

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Description

The compound "(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone" is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl group at position 5, linked to a piperidine ring. The methanone bridge connects this moiety to a 5-(thiophen-2-yl)isoxazol-3-yl group. Thiadiazoles are renowned for their broad bioactivity, including antimicrobial, antifungal, and anticancer properties . The fluorine atom at the ortho position of the phenyl ring may influence steric and electronic properties, while the piperidine ring could improve solubility and conformational flexibility compared to linear analogs .

Properties

IUPAC Name |

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2S2/c22-15-7-2-1-6-14(15)20-24-23-19(30-20)13-5-3-9-26(12-13)21(27)16-11-17(28-25-16)18-8-4-10-29-18/h1-2,4,6-8,10-11,13H,3,5,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUMBGFQTWFVLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)C4=NN=C(S4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a novel derivative that has garnered attention for its potential biological activity, particularly in the context of anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that integrates a thiadiazole moiety with a piperidine ring and an isoxazole component. The presence of the 2-fluorophenyl group is significant as it is known to influence the compound's biological properties.

In Vitro Studies

In vitro studies have demonstrated that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : The compound showed an IC50 value of approximately 12.5 µM , indicating moderate cytotoxicity compared to standard chemotherapeutics such as 5-Fluorouracil (5-FU) .

- HepG2 Liver Cancer Cells : Enhanced cytotoxicity was observed with IC50 values around 0.28 µg/mL , suggesting strong potential as an anticancer agent .

The cytotoxic effects are attributed to the ability of thiadiazole derivatives to induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic markers such as Bax/Bcl2 ratios and caspase activation .

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Tyrosine Kinases : Thiadiazole derivatives have been linked to the inhibition of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival .

- Interference with Tubulin Dynamics : Docking studies suggest that these compounds may interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is heavily influenced by their structural components:

- The introduction of electron-withdrawing groups (e.g., fluorine) on the phenyl ring has been shown to enhance cytotoxicity .

- Variations in substituents on the piperidine or isoxazole rings can significantly alter the potency and selectivity against different cancer types. For example, compounds with more lipophilic substituents demonstrated increased activity against MCF-7 cells .

Data Summary

| Compound | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| (Target Compound) | MCF-7 | 12.5 µM | Apoptosis induction |

| (Target Compound) | HepG2 | 0.28 µg/mL | Tubulin interaction |

| Thiadiazole Derivative | A549 | 0.52 µg/mL | Tyrosine kinase inhibition |

Case Studies

- Case Study on MCF-7 Cells : A study evaluated the effects of various thiadiazole derivatives on MCF-7 cells, revealing that modifications in the piperidine ring led to enhanced cytotoxicity and altered apoptotic responses .

- Comparative Analysis with Cisplatin : In comparative studies against Cisplatin, certain thiadiazole derivatives exhibited superior efficacy in inhibiting tumor growth in preclinical models, highlighting their potential as alternative therapeutic agents .

Scientific Research Applications

Synthesis and Characterization

The synthesis of the compound involves multi-step reactions that typically include the formation of the thiadiazole and isoxazole moieties. The methods often utilize standard organic reactions such as nucleophilic substitutions and cyclizations. Characterization techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, compounds containing the 1,3,4-thiadiazole nucleus have been evaluated for their cytotoxic effects against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). In vitro studies suggest that some derivatives demonstrate comparable or superior activity to established chemotherapeutics like doxorubicin .

Tyrosine Kinase Inhibition

Thiadiazole derivatives have been identified as potential inhibitors of tyrosine kinases, which are crucial in cancer progression and cell signaling pathways. The binding interactions of these compounds with tyrosine kinase receptors have been explored using molecular docking studies, indicating promising inhibitory effects .

Anti-inflammatory Activity

The compound has also shown potential as an anti-inflammatory agent. Molecular docking studies suggest that it may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions the compound as a candidate for further development in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiadiazole derivatives is critical for optimizing their biological efficacy. Variations in substituents on the thiadiazole ring can significantly influence their pharmacological properties. For example, electron-withdrawing groups such as fluorine enhance potency compared to electron-donating groups .

Synthesis of Thiadiazole Derivatives

A study synthesized various N-substituted benzylthio derivatives of 1,3,4-thiadiazole and assessed their anticancer activities through MTT assays. The results demonstrated that compounds with specific substituents exhibited enhanced cytotoxicity against targeted cancer cell lines .

Molecular Docking Studies

In silico docking studies have been conducted to predict the binding affinities of thiadiazole derivatives to various biological targets, including tyrosine kinases and enzymes involved in inflammatory pathways. These studies provide insights into how structural modifications can lead to improved therapeutic profiles .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Implications

Electronic and Steric Considerations

- Thiophene vs. Thiazolidinone: The thiophene-isoxazole system in the target compound enables stronger π-π stacking than the thiazolidinone in ’s analog, which may favor interactions with aromatic residues in enzymes .

- Piperidine vs. Linear Chains: The piperidine ring in the target compound likely enhances solubility and reduces metabolic degradation compared to non-cyclic amines (e.g., ’s amine derivative) .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

The synthesis involves three critical steps:

- 1,3,4-Thiadiazole core formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., POCl₃) .

- Piperidine-thiadiazole coupling : Nucleophilic substitution or Buchwald–Hartwig amination for attaching the piperidine moiety .

- Isoxazole-thiophene conjugation : Suzuki-Miyaura cross-coupling for aryl-aryl bond formation . Prioritize intermediates like 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine and 5-(thiophen-2-yl)isoxazole-3-carboxylic acid for quality control.

Q. How can researchers optimize reaction conditions to improve yields during thiadiazole core formation?

- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation .

- Catalyst selection : Use POCl₃ or PPA (polyphosphoric acid) for efficient cyclization .

- Solvent optimization : Anhydrous toluene or DMF enhances solubility of aromatic precursors .

Q. What analytical techniques confirm structural integrity and regioisomeric purity?

- NMR spectroscopy : ¹⁹F NMR to verify fluorophenyl orientation; ¹H-¹³C HMBC for piperidine-thiadiazole connectivity .

- X-ray crystallography : Resolve ambiguities in solid-state configurations (e.g., thiophene-thiadiazole π-stacking) .

- HRMS : Confirm molecular ion peaks with <2 ppm mass error .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

- Re-evaluate docking parameters : Adjust protonation states of the piperidine nitrogen and thiadiazole sulfur in molecular docking simulations .

- Validate in vitro : Perform enzyme inhibition assays under physiological pH to account for ionization effects .

- Stereochemical analysis : Use circular dichroism (CD) to check for unanticipated chiral centers .

Q. What strategies determine the electronic influence of the 2-fluorophenyl group on reactivity?

- Hammett studies : Compare reaction rates of fluorophenyl vs. non-fluorinated analogs in cross-coupling reactions .

- DFT calculations : Analyze electron density maps to quantify fluorine’s electron-withdrawing effects on the thiadiazole ring .

Q. How can π-π stacking between thiophene and thiadiazole moieties be experimentally validated?

- Single-crystal XRD : Measure interplanar distances (<3.5 Å indicates stacking) .

- Fluorescence quenching assays : Monitor changes in emission spectra upon π-system perturbation .

Q. What methodologies differentiate direct pharmacological effects from prodrug activation?

- Metabolic profiling : Use LC-MS/MS to identify hepatic metabolites in microsomal assays .

- Isotope labeling : Synthesize a deuterated analog to track metabolic pathways .

- CYP450 inhibition studies : Co-administer cytochrome P450 inhibitors to assess prodrug dependence .

Methodological Considerations

- Synthetic Pitfalls : Trace impurities in the thiadiazole core (e.g., oxadiazole byproducts) require TLC monitoring with iodine vapor .

- Biological Assays : Include positive controls like known thiadiazole-based kinase inhibitors to benchmark activity .

- Data Reproducibility : Pre-dry solvents over molecular sieves to avoid hydrolysis of the isoxazole moiety .

For further structural insights, refer to crystallographic data in Acta Crystallographica Section E and synthetic protocols in Molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.